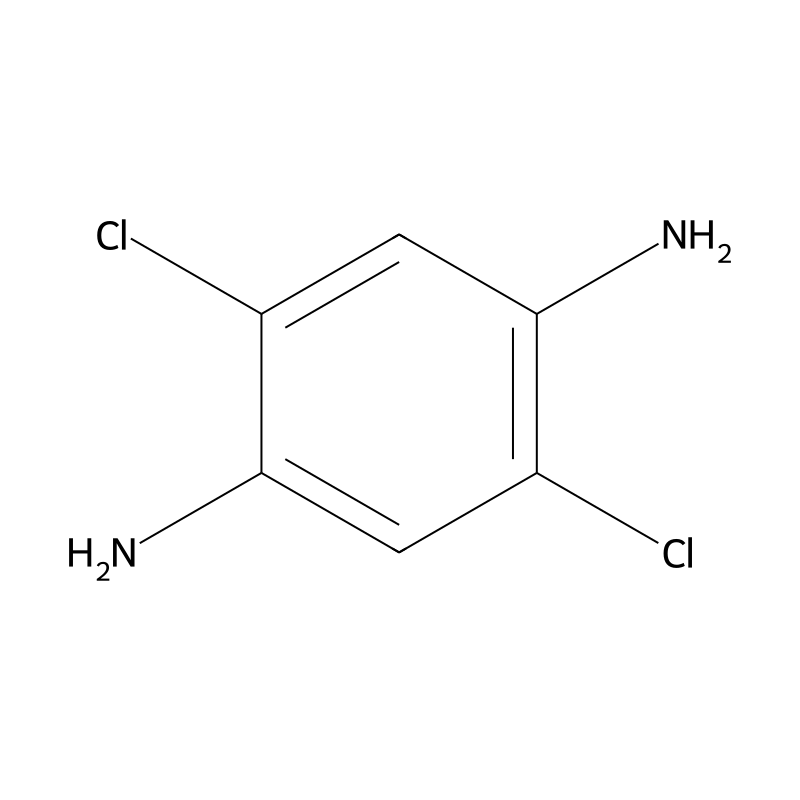2,5-Dichlorobenzene-1,4-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
2,5-Dichlorobenzene-1,4-diamine, also known as 2,5-dichloro-p-phenylenediamine, is an organic compound with the molecular formula . It features two chlorine atoms and two amine groups attached to a benzene ring. This compound is notable for its role in various chemical syntheses and applications in dye manufacturing and polymer chemistry. Its structure allows for diverse reactivity, making it a subject of interest in both industrial and research settings.
Organic synthesis
- Precursor for polymers: 2,5-Dichlorobenzene-1,4-diamine serves as a valuable building block for the synthesis of various polymers, including polyamides, polyimides, and polyureas. These polymers find applications in diverse fields such as textiles, coatings, and engineering materials due to their excellent properties like strength, heat resistance, and chemical stability. Source: AChemBlock, "2,5-Dichlorobenzene-1,4-diamine 97%":
- Ligand design: The diamine group in 2,5-Dichlorobenzene-1,4-diamine allows its use as a ligand in coordination chemistry. By forming complexes with metal ions, this compound can be employed in various catalytic processes or explored for its potential applications in medicinal chemistry. Source: Sigma-Aldrich, "2,5-Dichloro-p-phenylenediamine 97%":
Material science
- Organic electronics: 2,5-Dichlorobenzene-1,4-diamine is being investigated for its potential use in developing organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. Its unique properties, including electron-donating ability and thermal stability, make it a promising candidate for such applications. [Source: Research publications on the topic]
Analytical chemistry
- Chemical sensor development: The diamine group in 2,5-Dichlorobenzene-1,4-diamine can interact with specific analytes, making it a potential candidate for developing chemical sensors. By incorporating this compound into sensor designs, researchers aim to detect various chemicals with high sensitivity and selectivity. [Source: Research publications on the topic]
- Azo Coupling: It can react with diazonium salts to form azo compounds, which are important in dye chemistry.
- Reduction Reactions: The compound can be reduced to form other amines or derivatives under acidic conditions using catalysts like zinc or iron .
- Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for further functionalization of the compound.
Research indicates that 2,5-dichlorobenzene-1,4-diamine exhibits biological activity that may include:
- Antimicrobial Properties: Some studies suggest potential antimicrobial effects against specific bacteria and fungi.
- Toxicity: The compound is associated with toxicity in certain biological systems, necessitating caution in handling and application .
The synthesis of 2,5-dichlorobenzene-1,4-diamine can be achieved through various methods:
- Diazotization followed by Coupling:
- Direct Chlorination:
- Starting from p-phenylenediamine, chlorination can introduce chlorine atoms at the 2 and 5 positions on the benzene ring.
- Microwave-Assisted Synthesis:
2,5-Dichlorobenzene-1,4-diamine has several applications:
- Dye Manufacturing: It is widely used as an intermediate in the production of azo dyes.
- Polymer Chemistry: The compound serves as a curing agent and cross-linking agent in various polymer formulations.
- Pharmaceuticals: Potential applications include its use in synthesizing pharmaceutical compounds due to its functional groups .
Interaction studies of 2,5-dichlorobenzene-1,4-diamine often focus on its reactivity with biological molecules:
- Protein Binding: Investigations into how this compound interacts with proteins have shown that it can form covalent bonds with amino acids under oxidative conditions.
- Metabolic Pathways: Studies suggest that the compound may undergo metabolic transformations that could affect its toxicity and biological activity .
Several compounds share structural similarities with 2,5-dichlorobenzene-1,4-diamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,6-Dichloro-1,4-phenylenediamine | C6H6Cl2N2 | Different chlorination pattern; used in similar applications. |
| 3,4-Dichloroaniline | C6H6Cl2N | Primarily used in dye synthesis; different reactivity profile. |
| p-Phenylenediamine | C6H8N2 | Lacks chlorine substituents; serves as a base structure for many derivatives. |
The uniqueness of 2,5-dichlorobenzene-1,4-diamine lies in its specific chlorination pattern and its dual amine functionality, which enhances its reactivity compared to other similar compounds. This allows it to participate in a wider range of
Color/Form
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 33 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 78 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








